REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]2[C:7]([O:9][C:10](=[O:11])[C:2]=12)=[O:8].[Al+3].[Cl-].[Cl-].[Cl-].[F:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>>[F:16][C:17]1[CH:22]=[CH:21][C:20]([C:7]([C:3]2[C:2]([C:10]([OH:9])=[O:11])=[N:1][CH:6]=[CH:5][CH:4]=2)=[O:8])=[CH:19][CH:18]=1 |f:1.2.3.4|
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Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
N1=C2C(=CC=C1)C(=O)OC2=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC=C1
|
Name
|
|
Quantity
|
17.7 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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is warmed
|
Type
|
ADDITION
|
Details
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is added portionwise from a powder addition funnel over 20 m
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Type
|
TEMPERATURE
|
Details
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The resulting mixture is heated
|
Type
|
TEMPERATURE
|
Details
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to reflux for 24 hours
|
Duration
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24 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the excess fluorobenzene decanted
|
Type
|
CUSTOM
|
Details
|
Quenching of the residue with ice water and 5% aqueous HCl
|
Type
|
FILTRATION
|
Details
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is filtered
|
Type
|
WASH
|
Details
|
washed with hot H2O
|
Type
|
CUSTOM
|
Details
|
The combined filtrates are evaporated to a final volume of ca. 250 mL
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
ADDITION
|
Details
|
treated with a hot solution of 15% aqueous CuSO4 solution
|
Type
|
CUSTOM
|
Details
|
to precipitate a blue solid
|
Type
|
FILTRATION
|
Details
|
The suspension is filtered
|
Type
|
ADDITION
|
Details
|
treated with a stream of H2S gas until the initial blue color of the suspension subsides
|
Type
|
FILTRATION
|
Details
|
The solid is filtered with the aid of Celite
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
CUSTOM
|
Details
|
to produce a tan solid which
|
Type
|
CUSTOM
|
Details
|
is recrystallized from H2O
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C(=O)C=2C(=NC=CC2)C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |